molecular formula C14H8ClF3N2O3 B5587358 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5587358
M. Wt: 344.67 g/mol
InChI Key: VNASRRRSTNMWGR-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group at the 4-position. This is followed by a coupling reaction with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used for oxidation reactions.

Major Products

    Reduction: The major product is 2-chloro-4-amino-N-[2-(trifluoromethyl)phenyl]benzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidized products such as quinones or other aromatic oxidation products are typically formed.

Scientific Research Applications

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the chloro group, affecting its substitution reactions and overall stability.

    2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group, which influences its reduction and oxidation reactions.

Uniqueness

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, nitro, and trifluoromethyl groups on the benzamide core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are valuable traits in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-7-8(20(22)23)5-6-9(11)13(21)19-12-4-2-1-3-10(12)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNASRRRSTNMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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